molecular formula C17H11BrF2N2O3S B2934901 (Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-93-9

(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2934901
CAS No.: 865197-93-9
M. Wt: 441.25
InChI Key: JGIOUBMMPXZLKL-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a bromo group attached at the 6th position and a 2,6-difluorobenzoyl imino group attached at the 2nd position of the benzo[d]thiazole ring. An acetate group is attached through a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the bromo and difluorobenzoyl imino groups, and the attachment of the acetate group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]thiazole ring, with the various substituents attached at the specified positions. The presence of the bromo, difluorobenzoyl imino, and acetate groups would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group might be susceptible to nucleophilic substitution reactions, while the imino group could potentially engage in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and difluorobenzoyl imino groups might increase its density and boiling point compared to benzo[d]thiazole .

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives are synthesized and characterized for their potential applications in various fields. For example, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which were characterized through techniques like FT-IR, NMR, and mass spectroscopy. These compounds exhibited antimicrobial activity against human epidemic causing bacterial strains, showcasing their potential in medical research applications (Mishra et al., 2019).

Antimicrobial and Biological Activities

Research on benzothiazole derivatives has shown promising antimicrobial and biological activities. Ali et al. (2012) designed and synthesized novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, demonstrating their efficacy as aldose reductase inhibitors with potential applications in treating diabetic complications (Ali et al., 2012).

Molecular Modeling and Drug Design

The structure-activity relationships of benzothiazole derivatives are also explored through molecular modeling techniques to design novel drugs. For instance, Hassan (2018) prepared a new Schiff base derived from Mebendazol and 2-Aminobenzothaizol, which was characterized and evaluated for its biological activity against various pathogens, highlighting the compound's potential in drug discovery (Hassan, 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of benzo[d]thiazole derivatives is a vibrant field, particularly in medicinal chemistry. Future research might explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

methyl 2-[6-bromo-2-(2,6-difluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF2N2O3S/c1-25-14(23)8-22-12-6-5-9(18)7-13(12)26-17(22)21-16(24)15-10(19)3-2-4-11(15)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIOUBMMPXZLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.